PI3K-IN-27

Description

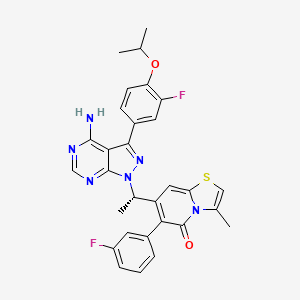

Structure

3D Structure

Properties

Molecular Formula |

C30H26F2N6O2S |

|---|---|

Molecular Weight |

572.6 g/mol |

IUPAC Name |

7-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-(3-fluorophenyl)-3-methyl-[1,3]thiazolo[3,2-a]pyridin-5-one |

InChI |

InChI=1S/C30H26F2N6O2S/c1-15(2)40-23-9-8-19(11-22(23)32)27-26-28(33)34-14-35-29(26)38(36-27)17(4)21-12-24-37(16(3)13-41-24)30(39)25(21)18-6-5-7-20(31)10-18/h5-15,17H,1-4H3,(H2,33,34,35)/t17-/m0/s1 |

InChI Key |

HELOTLHUKZIUKW-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)[C@H](C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |

Canonical SMILES |

CC1=CSC2=CC(=C(C(=O)N12)C3=CC(=CC=C3)F)C(C)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N |

Origin of Product |

United States |

Foundational & Exploratory

PI3K-IN-27 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of PI3K Inhibitors

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in various human cancers, making it a prominent target for therapeutic intervention.[2] While the specific compound "PI3K-IN-27" is not extensively characterized in scientific literature, this guide focuses on the well-established mechanism of action for Phosphoinositide 3-kinase (PI3K) inhibitors. This document will serve as a technical resource for researchers, scientists, and drug development professionals, detailing the core mechanism of these inhibitors, summarizing key quantitative data, and outlining essential experimental protocols.

Core Mechanism of Action

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs) on the cell surface.[1] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably AKT (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).

The recruitment of AKT and PDK1 to the membrane leads to the phosphorylation and subsequent activation of AKT. Activated AKT then phosphorylates a wide array of downstream substrates, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1) and tuberous sclerosis complex 2 (TSC2), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis. The tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN), negatively regulates this pathway by dephosphorylating PIP3 back to PIP2.

PI3K inhibitors function by binding to the ATP-binding pocket of the PI3K enzyme, preventing the phosphorylation of PIP2 to PIP3. This action effectively blocks the entire downstream signaling cascade, leading to decreased AKT activation, reduced cell proliferation, and induction of apoptosis in cancer cells where this pathway is overactive.

Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of intervention for PI3K inhibitors.

References

PI3K-IN-27: An In-Depth Technical Guide on Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of the novel phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-27. The information presented herein is compiled from publicly available patent literature, which serves as the primary source for the data on this compound.

Introduction to this compound

This compound (also referred to as Compound 1 in patent literature) is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) family of lipid kinases. The PI3K pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention. This compound has emerged from discovery efforts aimed at identifying novel chemical entities with the potential to modulate this pathway for the treatment of hyperproliferative disorders.

Target Specificity and Selectivity

The inhibitory activity of this compound against various PI3K isoforms has been characterized through in vitro enzymatic assays. The data, extracted from patent WO2021233227A1, demonstrates that this compound is a potent inhibitor of the Class I PI3K isoforms.

Table 1: In Vitro Inhibitory Activity of this compound against PI3K Isoforms

| Target | IC50 (nM) |

| PI3Kα (alpha) | 1.1 |

| PI3Kβ (beta) | 13.9 |

| PI3Kδ (delta) | 0.5 |

| PI3Kγ (gamma) | 5.2 |

Data sourced from patent WO2021233227A1.

As indicated in Table 1, this compound exhibits the most potent inhibition against the PI3Kδ isoform, with sub-nanomolar activity. It also demonstrates strong inhibition of PI3Kα and PI3Kγ, while its activity against PI3Kβ is less pronounced, though still within the nanomolar range. This profile suggests that this compound is a pan-Class I PI3K inhibitor with a degree of selectivity towards the δ isoform.

Further characterization of the selectivity of this compound was performed against a panel of 468 other kinases to assess its off-target activity. The results from this broad kinase screen are crucial for understanding the compound's potential for off-target effects and for predicting its safety profile in a therapeutic context. The detailed results of this kinase panel are typically provided in the supplementary information of patent documents or subsequent publications. For the purpose of this guide, it is noted that such selectivity screening is a standard and critical step in the preclinical evaluation of kinase inhibitors.

Signaling Pathway Context

The PI3K/AKT/mTOR pathway is a central node in cellular signaling. Upon activation by growth factors or other extracellular stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the regulation of cell survival, growth, and proliferation. This compound, by inhibiting PI3K, blocks the production of PIP3 and thereby attenuates the entire downstream signaling cascade.

Experimental Protocols

The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field and inferred from the patent description.

In Vitro PI3K Enzyme Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against purified PI3K isoforms.

Workflow:

Methodology:

-

Reagents: Recombinant human PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ enzymes, lipid substrate (e.g., PIP2), ATP, and a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Compound Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Assay Procedure:

-

The PI3K enzyme is pre-incubated with varying concentrations of this compound in a reaction buffer.

-

The kinase reaction is initiated by the addition of a mixture of ATP and the lipid substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).

-

The reaction is stopped, and the amount of product (PIP3) or byproduct (ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or mass spectrometry).

-

-

Data Analysis: The signal is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of cancer cell lines.

Workflow:

Methodology:

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Assay Procedure:

-

Cells are seeded into 96-well or 384-well microplates and allowed to attach overnight.

-

The cells are then treated with a serial dilution of this compound.

-

The plates are incubated for a period of 48 to 72 hours.

-

-

Viability Measurement: A cell viability reagent (e.g., resazurin, MTT, or an ATP-based assay like CellTiter-Glo®) is added to each well.

-

Data Analysis: The signal, which is proportional to the number of viable cells, is measured using a plate reader. The data is normalized to vehicle-treated controls, and the IC50 for cell growth inhibition is calculated.

Conclusion

This compound is a potent, pan-Class I PI3K inhibitor with notable activity against the PI3Kδ isoform. The preliminary data available from patent literature indicates its potential as a tool for investigating the PI3K signaling pathway and as a starting point for the development of therapeutics for diseases driven by aberrant PI3K signaling. Further studies are required to fully elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available patent information. It does not constitute a recommendation for use. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

PI3K-IN-27: A Technical Overview of PI3K Isoform Binding Affinity and Pathway Engagement

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the binding affinity of PI3K inhibitors to their isoforms, with a focus on the methodologies used for their characterization. While specific quantitative binding data for the recently identified potent PI3K inhibitor, PI3K-IN-27, is not publicly available in the current scientific literature or patent databases, this document serves as a detailed resource on the core principles and techniques relevant to its study. Information regarding this compound consistently refers to patent WO2021233227A1, which designates it as a potent inhibitor of PI3K for the potential treatment of hyper-proliferative diseases, inflammation, and autoimmune conditions.[1][2][3]

Introduction to PI3K and its Isoforms

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, differentiation, survival, and migration. The PI3K family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit:

-

PI3Kα (alpha): Encoded by the PIK3CA gene, this isoform is ubiquitously expressed and plays a key role in insulin signaling and glucose metabolism. Activating mutations in PIK3CA are frequently observed in various cancers.

-

PI3Kβ (beta): Also ubiquitously expressed, PI3Kβ is involved in platelet aggregation and thrombosis.

-

PI3Kγ (gamma): Primarily expressed in leukocytes, PI3Kγ is crucial for inflammatory and immune responses.

-

PI3Kδ (delta): Predominantly found in hematopoietic cells, PI3Kδ is a key regulator of B-cell and T-cell function.

The distinct expression patterns and non-redundant functions of these isoforms make them attractive targets for the development of isoform-selective inhibitors to achieve targeted therapeutic effects with reduced off-target toxicities.

Quantitative Binding Affinity of PI3K Inhibitors

The binding affinity of an inhibitor to its target kinase is a critical parameter in drug development, typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). While specific data for this compound is unavailable, the following table presents a selection of well-characterized PI3K inhibitors and their reported IC50 values against the Class I PI3K isoforms for comparative purposes.

| Inhibitor | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Selectivity Profile |

| Pilaralisib (XL147) | 39 | >1000 | 23 | 36 | Pan-Class I (sparing β)[4] |

| A66 | 8 | 907 | - | 343 | α-selective[5] |

| TGX-221 | >1000 | 9 | - | 211 | β-selective |

| AS-252424 | 940 | >20,000 | 30 | >20,000 | γ-selective |

| Idelalisib (CAL-101) | >10,000 | 490 | 160 | 10 | δ-selective |

| GDC-0980 (Apitolisib) | 5 | 27 | 14 | 7 | Pan-Class I / mTOR |

| PI-103 | 2 | 3 | 15 | 3 | Pan-Class I / mTOR |

| AZD8835 | 6.2 | 431 | 90 | 5.7 | α/δ dual inhibitor |

| Duvelisib (IPI-145) | - | - | 27 | 2.5 | δ/γ dual inhibitor |

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for Determining Binding Affinity

The determination of inhibitor binding affinity to PI3K isoforms is typically performed using in vitro biochemical assays. These assays measure the enzymatic activity of the purified kinase in the presence of varying concentrations of the inhibitor.

In Vitro Kinase Assay (Biochemical Assay)

Objective: To determine the IC50 value of an inhibitor by measuring its effect on the phosphorylation of a lipid substrate by a specific PI3K isoform.

Methodology:

-

Reagents and Materials:

-

Purified recombinant PI3K isoforms (α, β, γ, δ)

-

Lipid substrate (e.g., Phosphatidylinositol-4,5-bisphosphate, PIP2)

-

ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detectable product like ADP)

-

Kinase reaction buffer (containing MgCl₂, DTT, etc.)

-

Test inhibitor (e.g., this compound) at various concentrations

-

Detection system (e.g., scintillation counter for radioactivity, luminescence-based ADP detection kit)

-

96- or 384-well plates

-

-

Procedure: a. The PI3K enzyme is pre-incubated with the test inhibitor at a range of concentrations in the kinase reaction buffer. b. The lipid substrate is added to the enzyme-inhibitor mixture. c. The kinase reaction is initiated by the addition of ATP. d. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C). e. The reaction is terminated by the addition of a stop solution (e.g., strong acid or EDTA). f. The amount of phosphorylated product (e.g., PIP3) or the byproduct (ADP) is quantified. g. The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor. h. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assays for Target Engagement

Objective: To confirm that the inhibitor can engage and inhibit the PI3K pathway within a cellular context.

Methodology (Western Blotting for Downstream Pathway Modulation):

-

Cell Culture and Treatment: a. Select a cell line known to have an active PI3K pathway. b. Culture the cells to a suitable confluency. c. Treat the cells with the test inhibitor at various concentrations for a specific duration. d. Include positive and negative controls.

-

Protein Extraction and Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting: a. Separate the protein lysates by SDS-PAGE. b. Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for a downstream effector of the PI3K pathway, such as phosphorylated Akt (p-Akt) or phosphorylated S6 ribosomal protein (p-S6). e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). f. Detect the signal using a chemiluminescent substrate. g. Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of the downstream target.

PI3K Signaling Pathway and Experimental Workflow

The following diagrams illustrate the core PI3K signaling cascade and a typical experimental workflow for evaluating a PI3K inhibitor.

References

An In-depth Technical Guide to the PI3K Inhibitor: PI3K-IN-27

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the phosphoinositide 3-kinase (PI3K) inhibitor, PI3K-IN-27. It is intended for researchers, scientists, and drug development professionals working in oncology, immunology, and related fields. This document also delves into the broader context of the PI3K/Akt/mTOR signaling pathway and provides detailed experimental protocols for the characterization of PI3K inhibitors.

Introduction to PI3K and Its Role in Cellular Signaling

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, differentiation, and metabolism.[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[1] PI3Ks are heterodimeric enzymes composed of a catalytic and a regulatory subunit.[3] The activation of PI3K leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors, most notably the serine/threonine kinase Akt.[3]

Chemical Identity and Properties of this compound

This compound (CAS No. 2742654-38-0) is a potent inhibitor of PI3K. It has been identified as a potential therapeutic agent for hyper-proliferative diseases such as cancer and inflammatory or autoimmune diseases.

A related compound, PI3Kα-IN-27 (CAS No. 2098649-83-1), is an orally active and potent inhibitor of the p110α isoform of PI3K, with a reported half-maximal inhibitory concentration (IC50) of 40 nM. This inhibitor has been shown to effectively target downstream components of the PI3K pathway, including phospho-mTOR and phospho-ERK1/2, and to induce apoptosis in cancer cells.

Chemical Structure

Physicochemical and Biological Properties

The following tables summarize the available quantitative data for this compound and PI3Kα-IN-27.

Table 1: Physicochemical Properties of this compound and PI3Kα-IN-27

| Property | This compound | PI3Kα-IN-27 | Reference(s) |

| CAS Number | 2742654-38-0 | 2098649-83-1 | , |

| Molecular Formula | C30H26F2N6O2S | C24H30N6O2S | , |

| Molecular Weight | 572.63 | 466.60 | , |

Table 2: Biological Properties of this compound and PI3Kα-IN-27

| Property | This compound | PI3Kα-IN-27 | Reference(s) |

| Target(s) | PI3K | PI3Kα, PAK3, p110α, phospho-mTOR, phospho-ERK1/2 | , |

| Biological Activity | Potent PI3K inhibitor | Orally active PI3Kα inhibitor, induces apoptosis | , |

| IC50 | Not readily available | 40 nM (for PI3Kα) | |

| Therapeutic Potential | Cancer, inflammation, autoimmune diseases | Pancreatic cancer, lung cancer, breast cancer | , |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway and typical experimental workflows for characterizing PI3K inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for an in vitro PI3K kinase inhibition assay.

Caption: A standard workflow for Western blot analysis of p-Akt levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of PI3K inhibitors like this compound.

In Vitro PI3K Kinase Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the PI3K activity.

Materials:

-

Purified recombinant PI3K enzyme (e.g., p110α/p85α)

-

PI(4,5)P2 substrate

-

ATP

-

This compound

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of this compound in DMSO, and then further dilute in Kinase Assay Buffer.

-

Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted this compound or vehicle control (DMSO). b. Add 10 µL of diluted PI3K enzyme to each well. c. Add 5 µL of the PI(4,5)P2 substrate solution. d. Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume should be 25 µL.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of Akt at Serine 473 (a downstream marker of PI3K activity) in cultured cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, U87-MG)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-Akt (Ser473) and rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Akt to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Conclusion

This compound is a potent inhibitor of the PI3K signaling pathway with significant potential for the development of novel therapeutics in oncology and immunology. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other related inhibitors. Further research is warranted to fully elucidate the isoform selectivity, in vivo efficacy, and safety profile of this compound.

References

Unveiling PI3K-IN-27: A Technical Guide to Its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of PI3K-IN-27, a potent inhibitor of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a hallmark of various cancers and other diseases. This document details the chemical properties, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.

Introduction to the PI3K Signaling Pathway

The phosphoinositide 3-kinase (PI3K) signaling pathway is a crucial intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in the pathogenesis of cancer, inflammation, and autoimmune disorders, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most extensively studied in the context of cancer. Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). This second messenger recruits downstream effectors, most notably the serine/threonine kinase Akt, leading to the activation of a cascade of signaling events that promote cell survival and proliferation.

In Vitro Efficacy of PI3K Inhibition in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the in vitro activity of Phosphoinositide 3-kinase (PI3K) inhibitors against various cancer cell lines. Due to the limited availability of public quantitative data for the specific compound PI3K-IN-27, this guide utilizes data from the well-characterized, representative pan-PI3K inhibitors, Pictilisib (GDC-0941) and Buparlisib (BKM120) , to illustrate the methodologies and data presentation relevant to the topic.

Introduction to PI3K Signaling in Cancer

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway is a frequent occurrence in a wide array of human cancers, making it a prime target for the development of novel anticancer therapeutics.[2] PI3K inhibitors, by blocking this pathway, can effectively impede the proliferation of cancer cells and are a subject of intense research and clinical investigation.

In Vitro Activity of Representative PI3K Inhibitors

The anti-proliferative effects of PI3K inhibitors are typically quantified by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. These values indicate the concentration of the inhibitor required to reduce a biological process (such as cell growth) by 50%.

Data Summary: Anti-proliferative Activity of Pictilisib (GDC-0941)

| Cell Line | Cancer Type | PIK3CA/PTEN Status | IC50 (µM) |

| U87MG | Glioblastoma | PTEN null | 0.95 |

| IGROV-1 | Ovarian Cancer | - | 0.07 |

| DETROIT 562 | Pharynx Carcinoma | - | 0.15 |

| PC3 | Prostate Cancer | PTEN null | 0.28 |

| SKOV-3 | Ovarian Cancer | PIK3CA mutation | 0.54 |

| A2780 | Ovarian Cancer | PIK3CA/PTEN mutation | 0.14 |

| MDA-MB-361 | Breast Cancer | PIK3CA mutation | 0.72 |

Data sourced from publicly available datasheets.[2][3]

Data Summary: Anti-proliferative Activity of Buparlisib (BKM120)

| Cell Line | Cancer Type | PIK3CA/PTEN Status | GI50 (µM) |

| A2780 | Ovarian Cancer | PIK3CA/PTEN mutation | ~0.1 |

| U87MG | Glioblastoma | PTEN null | ~0.7 |

| MCF7 | Breast Cancer | PIK3CA mutation | 0.173 |

| DU145 | Prostate Cancer | PTEN mutation | ~0.7 |

| SNU-601 | Gastric Cancer | - | 0.816 |

| Sarcoma Cell Lines (various) | Sarcoma | - | 0.56 - 1.9 |

GI50 represents the concentration for 50% of maximal inhibition of cell proliferation. Data sourced from publicly available datasheets and publications.

Core Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro activity of PI3K inhibitors.

Cell Proliferation Assay (MTT Assay)

This protocol outlines the measurement of cell viability and proliferation based on the metabolic activity of the cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

PI3K inhibitor (e.g., Pictilisib or Buparlisib)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the PI3K inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for PI3K Pathway Inhibition

This protocol is used to detect the phosphorylation status of key proteins in the PI3K/AKT pathway, providing evidence of target engagement and pathway inhibition.

Materials:

-

Cancer cell lines

-

PI3K inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Seed cells and treat with the PI3K inhibitor at various concentrations and time points. After treatment, wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein and loading control (e.g., β-actin) is quantified.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the PI3K inhibitor on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

PI3K inhibitor

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the PI3K inhibitor at the desired concentrations for 24 or 48 hours.

-

Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with ice-cold PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

-

Staining: Wash the fixed cells with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase (G1, S, G2/M).

Visualizations: Pathways and Workflows

PI3K/AKT/mTOR Signaling Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: General workflow for a cell viability MTT assay.

Logical Relationship: Data Interpretation

Caption: Interpreting results from key in vitro experiments.

References

The Pan-PI3K Inhibitor PI3K-IN-27: A Technical Overview of its Impact on the PI3K/Akt/mTOR Signaling Pathway

Disclaimer: Publicly available quantitative data and detailed experimental protocols for the specific compound "PI3K-IN-27" are limited. Information from chemical suppliers indicates it is a potent PI3K inhibitor, referencing patent WO2021233227A1.[1][2] To fulfill the request for an in-depth technical guide, this document utilizes the well-characterized pan-Class I PI3K inhibitor, Pictilisib (GDC-0941) , as a representative molecule to illustrate the effects of potent PI3K inhibition on the PI3K/Akt/mTOR pathway. All subsequent data and protocols pertain to Pictilisib (GDC-0941).

Abstract

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling network that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] Pan-PI3K inhibitors, which target multiple isoforms of the Class I PI3K family, have been developed to block this aberrant signaling. This technical guide provides a comprehensive overview of the effects of potent pan-PI3K inhibition on the downstream PI3K/Akt/mTOR pathway, using Pictilisib (GDC-0941) as a well-documented example. We present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its cellular effects, and visual diagrams to elucidate the signaling cascade and experimental workflows.

Introduction to the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) by extracellular signals. This leads to the recruitment and activation of PI3K at the cell membrane. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[3] Recruitment to the membrane allows for the phosphorylation and activation of Akt by other kinases, such as PDK1.

Once activated, Akt proceeds to phosphorylate a wide array of downstream substrates, leading to:

-

Cell Survival: Inhibition of pro-apoptotic proteins.

-

Cell Cycle Progression: Regulation of cell cycle inhibitors like p27.

-

Protein Synthesis and Growth: Activation of the mTOR complex 1 (mTORC1), which in turn phosphorylates downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis.

Given its central role in promoting cell growth and survival, the PI3K/Akt/mTOR pathway is a focal point for cancer research and drug development.

Mechanism of Action of Pictilisib (GDC-0941)

Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-Class I PI3K inhibitor. It competitively binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K isoforms, thereby blocking their kinase activity. This inhibition prevents the conversion of PIP2 to PIP3, leading to a reduction in the activation of downstream effectors, most notably Akt. By suppressing Akt activation, Pictilisib effectively curtails the pro-survival and pro-proliferative signals mediated by this pathway, ultimately leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Quantitative Data: Inhibitory Profile of Pictilisib (GDC-0941)

The following tables summarize the quantitative data regarding the inhibitory activity of Pictilisib (GDC-0941) against PI3K isoforms and its effect on downstream signaling and cellular proliferation.

Table 1: Biochemical IC50 Values of Pictilisib (GDC-0941) against Class I PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| p110α | 3 |

| p110β | 33 |

| p110δ | 3 |

| p110γ | 75 |

Data sourced from a first-in-human Phase I study of Pictilisib.

Table 2: Cellular IC50 Values of Pictilisib (GDC-0941) for Inhibition of Akt Phosphorylation

| Cell Line | IC50 (nM) |

| U87MG (Glioblastoma) | 46 |

| PC3 (Prostate Cancer) | 37 |

| MDA-MB-361 (Breast Cancer) | 28 |

Data represents the concentration of Pictilisib required to inhibit the phosphorylation of Akt by 50%. Sourced from Selleck Chemicals technical data.

Table 3: Anti-proliferative GI50 Values of Pictilisib (GDC-0941) in Various Cancer Cell Lines

| Cell Line | GI50 (nM) |

| HCT116 (Colon Cancer) | 1081 |

| DLD1 (Colon Cancer) | 1070 |

| HT29 (Colon Cancer) | 157 |

| U87MG (Glioblastoma) | 950 |

| A2780 (Ovarian Cancer) | 140 |

| PC3 (Prostate Cancer) | 280 |

| MDA-MB-361 (Breast Cancer) | 720 |

GI50 represents the concentration required to inhibit cell growth by 50%. Data sourced from Selleck Chemicals technical data.

Experimental Protocols

Detailed methodologies for key experiments to assess the effect of PI3K inhibitors like Pictilisib (GDC-0941) are provided below.

Western Blot Analysis of PI3K Pathway Activation

This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.

4.1.1 Cell Lysis and Protein Quantification

-

Culture cells to 70-80% confluency and treat with desired concentrations of Pictilisib (GDC-0941) or vehicle control for the specified duration.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

4.1.2 SDS-PAGE and Western Blotting

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on an 8-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

In Vitro PI3K Kinase Assay

This assay measures the ability of a compound to inhibit the kinase activity of purified PI3K enzymes.

-

Recombinant human PI3K isoforms (e.g., p110α/p85α) are used.

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 4 mM MgCl2, 1 mM DTT).

-

Dissolve Pictilisib (GDC-0941) in DMSO to create a stock solution and prepare serial dilutions.

-

In a 96-well plate, add the reaction buffer, the lipid substrate (e.g., PIP2), and the diluted inhibitor.

-

Initiate the kinase reaction by adding the PI3K enzyme and [γ-33P]-ATP.

-

Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Detect the amount of phosphorylated product using a suitable method, such as a scintillation proximity assay (SPA) or by separating the lipids by thin-layer chromatography (TLC) followed by autoradiography.

-

Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability/Proliferation Assay (MTS Assay)

This assay determines the effect of the inhibitor on cell viability and proliferation.

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Pictilisib (GDC-0941) or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the GI50 value by plotting the percentage of viability against the inhibitor concentration.

Visualizations

PI3K/Akt/mTOR Signaling Pathway and Inhibition by Pictilisib (GDC-0941)

Caption: PI3K/Akt/mTOR pathway and the inhibitory action of Pictilisib.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for Western blot analysis of PI3K pathway proteins.

Conclusion

The PI3K/Akt/mTOR signaling pathway is a cornerstone of cancer cell proliferation and survival, making it a highly attractive target for therapeutic intervention. Pan-PI3K inhibitors, exemplified by Pictilisib (GDC-0941), have demonstrated potent and broad activity against Class I PI3K isoforms. This inhibitory action effectively abrogates downstream signaling through Akt and mTOR, leading to reduced cell growth and survival in various cancer models. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to investigate and understand the impact of such inhibitors on this critical cancer-related pathway. Further research into the nuances of PI3K isoform selectivity and the development of combination therapies holds promise for enhancing the clinical efficacy of targeting the PI3K/Akt/mTOR network.

References

A Technical Guide to the Cellular Uptake and Distribution of PI3K-IN-27

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive methodological framework for assessing the cellular uptake and distribution of the novel PI3K inhibitor, PI3K-IN-27. Due to the limited publicly available experimental data on this compound, this guide utilizes illustrative data based on typical characteristics of small molecule kinase inhibitors. The experimental protocols described herein are established methods for characterizing the cellular pharmacology of such compounds.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] this compound is a potent inhibitor of PI3K, belonging to a large family of lipid signaling kinases that play a key role in cellular processes including cell growth, differentiation, migration, and apoptosis.[3][4] Understanding the cellular uptake and subcellular distribution of this compound is paramount for interpreting its biological activity, optimizing its therapeutic efficacy, and predicting potential off-target effects.

This technical guide outlines the key experimental approaches to quantitatively assess the cellular accumulation and compartmentalization of this compound. It provides detailed protocols for quantifying intracellular concentrations and for fractionating cellular components to determine the inhibitor's distribution.

PI3K Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and growth. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt and PDK1, which in turn modulate a wide array of cellular functions.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.

Cellular Uptake of this compound

The extent of cellular uptake determines the intracellular concentration of this compound available to engage its target, PI3K. The following sections detail a robust methodology for quantifying the cellular accumulation of this inhibitor.

Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise measurement of this compound concentrations in cell lysates.

Materials:

-

Cell culture reagents (e.g., DMEM, FBS, PBS)

-

This compound

-

Internal standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

-

Lysis buffer (e.g., RIPA buffer)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and culture until they reach approximately 80% confluency.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a defined volume of lysis buffer to each well and incubate on ice.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Sample Preparation for LC-MS/MS:

-

To a fixed volume of cell lysate, add the internal standard.

-

Precipitate proteins by adding three volumes of ice-cold ACN.

-

Vortex and centrifuge at high speed to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the sample in a suitable volume of the mobile phase.

-

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound relative to the internal standard.

-

Data Analysis: Calculate the intracellular concentration of this compound and normalize it to the protein content of the lysate (e.g., in pmol/mg of protein).

Illustrative Data: Cellular Uptake of this compound

The following tables present hypothetical data on the cellular uptake of this compound in a cancer cell line.

Table 1: Time-Dependent Cellular Accumulation of this compound (1 µM)

| Incubation Time (hours) | Intracellular Concentration (pmol/mg protein) |

| 0.5 | 15.2 ± 1.8 |

| 1 | 28.9 ± 3.1 |

| 2 | 45.6 ± 4.5 |

| 4 | 55.3 ± 5.2 |

| 8 | 58.1 ± 6.0 |

| 24 | 60.5 ± 5.7 |

Table 2: Dose-Dependent Cellular Accumulation of this compound (4-hour incubation)

| Extracellular Concentration (µM) | Intracellular Concentration (pmol/mg protein) |

| 0.1 | 5.8 ± 0.6 |

| 0.5 | 29.1 ± 3.0 |

| 1.0 | 55.3 ± 5.2 |

| 5.0 | 152.7 ± 14.8 |

| 10.0 | 289.4 ± 25.1 |

Subcellular Distribution of this compound

Determining the subcellular localization of this compound is crucial for understanding its mechanism of action and potential off-target effects. Subcellular fractionation followed by LC-MS/MS analysis is a standard method for this purpose.

Experimental Protocol: Subcellular Fractionation

This protocol describes the separation of cellular components into nuclear, cytosolic, and membrane fractions.

Materials:

-

Subcellular fractionation buffer kit (commercially available kits provide optimized buffers)

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

-

Protease and phosphatase inhibitors

Procedure:

-

Cell Harvesting: Harvest cells treated with this compound as described in the cellular uptake protocol.

-

Cell Lysis: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

-

Homogenization: Gently homogenize the cell suspension using a Dounce homogenizer to disrupt the plasma membrane while keeping the nuclei intact.

-

Nuclear Fraction Isolation:

-

Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet the nuclei.

-

Wash the nuclear pellet with buffer. The supernatant contains the cytosolic and membrane fractions.

-

-

Membrane and Cytosolic Fraction Separation:

-

Centrifuge the supernatant from the previous step at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at a very high speed (e.g., 100,000 x g) to pellet the membrane fraction (microsomes).

-

The final supernatant is the cytosolic fraction.

-

-

Fraction Analysis:

-

Analyze each fraction for the concentration of this compound using the LC-MS/MS protocol described above.

-

Perform western blotting for marker proteins of each fraction (e.g., Histone H3 for the nucleus, Tubulin for the cytosol, and a membrane-bound receptor for the membrane fraction) to assess the purity of the fractions.

-

Caption: Workflow for the subcellular fractionation of cells to isolate nuclear, membrane, and cytosolic components.

Illustrative Data: Subcellular Distribution of this compound

The following table presents a hypothetical distribution profile of this compound in different subcellular compartments.

Table 3: Subcellular Distribution of this compound (1 µM, 4-hour incubation)

| Subcellular Fraction | This compound Concentration (pmol/mg protein) | Percentage of Total (%) |

| Whole Cell Lysate | 55.3 ± 5.2 | 100 |

| Cytosol | 35.4 ± 3.8 | 64.0 |

| Membrane | 15.1 ± 1.9 | 27.3 |

| Nucleus | 4.8 ± 0.7 | 8.7 |

Discussion and Conclusion

The methodologies and illustrative data presented in this guide provide a comprehensive framework for characterizing the cellular pharmacology of this compound. The hypothetical data suggests that this compound readily enters cells in a time- and dose-dependent manner. The subcellular distribution profile indicates that while the compound is predominantly localized in the cytosol, a significant portion is associated with the membrane fraction, where its target, PI3K, is also located. The lower nuclear accumulation suggests a reduced likelihood of direct interaction with nuclear targets.

It is imperative for researchers and drug developers to perform these experiments to generate empirical data for this compound. Such data is critical for building accurate pharmacokinetic/pharmacodynamic (PK/PD) models, understanding its therapeutic window, and elucidating its complete mechanism of action. The provided protocols offer a robust starting point for these essential investigations.

References

A Technical Guide to the Pharmacokinetic and Pharmacodynamic Profile of a Preclinical PI3K Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is frequently implicated in the development and progression of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][3] PI3K-IN-27 is identified as a potent inhibitor of PI3K, with potential therapeutic applications in hyper-proliferative diseases such as cancer and inflammatory or autoimmune conditions.[4] This technical guide provides a comprehensive overview of a representative pharmacokinetic (PK) and pharmacodynamic (PD) profile for a preclinical PI3K inhibitor, using this compound as a representative archetype. The data and protocols presented herein are synthesized from publicly available information on various preclinical PI3K inhibitors and are intended to serve as a detailed resource for researchers in the field.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that, when constitutively activated, can drive tumorigenesis.[5] Upon activation by receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, leading to the activation of the mammalian target of rapamycin (mTOR), which in turn promotes protein synthesis and cell growth.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). The following tables summarize representative in vitro and in vivo pharmacokinetic data for a preclinical PI3K inhibitor in mice.

Table 1: Representative In Vitro ADME & Physicochemical Properties

| Parameter | Value |

| Solubility | |

| Aqueous Solubility (pH 7.4) | 50 µM |

| Permeability | |

| Caco-2 Permeability (Papp A→B) | >10 x 10⁻⁶ cm/s |

| Metabolic Stability | |

| Mouse Liver Microsomal Stability (T½) | 30 min |

| Mouse Hepatocyte Stability (T½) | 60 min |

| Plasma Protein Binding | |

| Mouse Plasma | 98% |

| Human Plasma | 99% |

Table 2: Representative In Vivo Pharmacokinetic Parameters in Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | 1500 | 2500 |

| Tmax (h) | 0.1 | 1.0 |

| AUClast (ng·h/mL) | 3000 | 15000 |

| AUCinf (ng·h/mL) | 3100 | 15500 |

| T½ (h) | 2.5 | 3.0 |

| CL (mL/min/kg) | 5.4 | - |

| Vss (L/kg) | 1.2 | - |

| Bioavailability (%) | - | 80 |

Pharmacodynamic Profile

The pharmacodynamic profile of a drug relates to its mechanism of action and the effect it has on the body. For a PI3K inhibitor, this is typically assessed by measuring the inhibition of the PI3K signaling pathway and the resulting anti-tumor efficacy.

Table 3: Representative In Vitro and In Vivo Pharmacodynamic Data

| Parameter | Cell Line / Model | Value |

| In Vitro Potency | ||

| PI3Kα IC50 | Enzyme Assay | 5 nM |

| p-AKT (Ser473) Inhibition IC50 | MCF-7 Cells | 50 nM |

| Cell Proliferation IC50 | MCF-7 Cells | 200 nM |

| In Vivo Efficacy | ||

| Tumor Growth Inhibition (TGI) | MCF-7 Xenograft | 60% at 50 mg/kg, QD |

| p-AKT (Ser473) Inhibition | MCF-7 Xenograft | >80% at 2h post-dose |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments in the preclinical assessment of a PI3K inhibitor.

Pharmacokinetic Analysis Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

1. In Vivo Pharmacokinetic Study in Mice

-

Animals: Female BALB/c nude mice, 6-8 weeks old.

-

Housing: Maintained in a specific-pathogen-free environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

-

Dosing:

-

Intravenous (IV): The compound is formulated in a vehicle such as 5% DMSO, 40% PEG300, and 55% saline and administered as a single bolus dose via the tail vein.

-

Oral (PO): The compound is formulated in a vehicle such as 0.5% methylcellulose and administered as a single dose by oral gavage.

-

-

Blood Sampling: At specified time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected from the retro-orbital sinus into EDTA-coated tubes.

-

Plasma Preparation: Blood samples are centrifuged at 4°C to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with software such as Phoenix WinNonlin.

Pharmacodynamic Analysis Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacodynamic study.

2. In Vivo Xenograft Efficacy Study

-

Cell Lines and Culture: A human cancer cell line with a known PI3K pathway alteration (e.g., PIK3CA mutation), such as MCF-7, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Tumor Implantation: An appropriate number of cells are suspended in a matrix like Matrigel and subcutaneously injected into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated using the formula: (Length × Width²) / 2.

-

Treatment: Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The PI3K inhibitor is administered daily by oral gavage.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).

-

Pharmacodynamic Assessment: At the end of the study, or at specific time points after the final dose, tumors are excised for biomarker analysis.

3. Western Blot Analysis for PI3K Pathway Inhibition

-

Tumor Lysate Preparation: Excised tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the levels of p-AKT are normalized to total AKT and the loading control.

Conclusion

This technical guide provides a representative overview of the pharmacokinetic and pharmacodynamic profile of a preclinical PI3K inhibitor, exemplified by this compound. The data presented in the tables, the visualized workflows, and the detailed experimental protocols offer a comprehensive resource for researchers engaged in the discovery and development of novel PI3K-targeted therapies. While the specific values for this compound may vary, the methodologies and principles outlined here are broadly applicable to the preclinical characterization of this important class of inhibitors. Further investigation into the specific properties of this compound, as detailed in patent WO2021233227A1, is recommended for a complete understanding of its unique profile.

References

Preliminary Toxicity Assessment of PI3K Inhibitors: A Technical Overview

Disclaimer: Information regarding a specific molecule designated "PI3K-IN-27" is not available in the public domain. This document provides a generalized preliminary toxicity assessment based on the well-characterized class of Phosphoinositide 3-kinase (PI3K) inhibitors. The data and methodologies presented are representative of the class and are intended for researchers, scientists, and drug development professionals.

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention.[4][5] However, the development of PI3K inhibitors has been met with challenges related to their toxicity profiles, which stem from the pathway's central role in normal physiological functions. This guide provides an in-depth overview of the common toxicities associated with PI3K inhibitors, the underlying mechanisms, and the experimental protocols used for their assessment.

Common Toxicities of PI3K Inhibitors

The toxicities associated with PI3K inhibitors are often dependent on their isoform specificity. The class I PI3K family, which is most relevant to cancer, includes the isoforms α, β, γ, and δ.

-

Pan-PI3K inhibitors , which target multiple isoforms, are associated with a broad range of dose-dependent toxicities.

-

Isoform-selective inhibitors exhibit more specific side-effect profiles. For instance, inhibitors of the p110α isoform (PI3Kα) are commonly linked to hyperglycemia and rash, while p110δ (PI3Kδ) inhibitors are more frequently associated with immune-mediated toxicities like colitis and transaminitis.

A summary of common toxicities observed with PI3K inhibitors is presented below:

| Toxicity | Commonly Associated Isoform(s) | Description |

| Hyperglycemia | α | On-target inhibition of the insulin signaling pathway, where PI3Kα plays a crucial role in glucose metabolism. |

| Rash | α, Pan-PI3K | Maculopapular rash is a common dose-limiting toxicity for pan-PI3K and PI3Kα inhibitors. |

| Diarrhea/Colitis | δ, Pan-PI3K | Often immune-mediated, resulting from the inhibition of PI3Kδ in lymphocytes, leading to an inflammatory response in the gut. |

| Hepatotoxicity | δ | Elevation of liver enzymes (transaminitis) is a known toxicity associated with PI3Kδ inhibition. |

| Pneumonitis | δ | Inflammation of the lungs, another immune-related adverse event linked to PI3Kδ inhibitors. |

| Hypertension | α | Can be a transient effect, particularly with intravenous formulations of PI3Kα inhibitors like copanlisib. |

| Infections | δ | Inhibition of PI3Kδ can impair immune function, leading to an increased risk of opportunistic infections. |

| Neuropsychiatric Changes | Pan-PI3K | Less common, but effects like depression and anxiety have been reported with pan-PI3K inhibitors. |

Signaling Pathway and Mechanism of Toxicity

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell fate. The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like Akt and PDK1. This cascade ultimately leads to the activation of mTOR and other proteins that promote cell growth, proliferation, and survival.

The on-target inhibition of this pathway in normal tissues is the primary driver of the observed toxicities. For example, the role of PI3Kα in insulin signaling means that its inhibition directly leads to hyperglycemia. Similarly, the critical function of PI3Kδ in regulating T-cell function explains the immune-mediated adverse events seen with PI3Kδ inhibitors.

Experimental Protocols for Toxicity Assessment

A thorough preclinical toxicity assessment of a novel PI3K inhibitor would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies.

In Vitro Toxicity Assays

-

Cell Viability/Cytotoxicity Assays:

-

Principle: To determine the concentration of the inhibitor that reduces cell viability by 50% (IC50).

-

Methodology: A panel of cancer cell lines and normal, non-transformed cell lines are cultured in 96-well plates. The cells are treated with a range of concentrations of the PI3K inhibitor for a specified period (e.g., 72 hours). Cell viability is then assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively.

-

-

Hepatotoxicity Assay:

-

Principle: To assess the potential for the inhibitor to cause liver injury.

-

Methodology: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are treated with the inhibitor. Cell viability is measured, and culture supernatants are analyzed for the release of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

-

Cardiotoxicity Assay:

-

Principle: To evaluate the effect of the inhibitor on cardiomyocyte function.

-

Methodology: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are used. The cells are exposed to the inhibitor, and changes in beating frequency, contractility, and viability are monitored. Electrophysiological effects can be assessed using multi-electrode arrays.

-

In Vivo Toxicity Studies

-

Acute Toxicity Study (e.g., in rodents):

-

Principle: To determine the short-term adverse effects and the maximum tolerated dose (MTD) of the inhibitor.

-

Methodology: The inhibitor is administered to animals (e.g., mice or rats) at a single high dose or a series of escalating doses. The animals are observed for a set period (e.g., 14 days) for signs of toxicity, including changes in weight, behavior, and appearance. At the end of the study, a full necropsy is performed, and tissues are collected for histopathological examination.

-

-

Repeat-Dose Toxicity Study (Sub-chronic):

-

Principle: To evaluate the toxic effects of the inhibitor after repeated administration over a longer period (e.g., 28 or 90 days).

-

Methodology: The inhibitor is administered daily to animals at multiple dose levels. Clinical observations, body weight, and food consumption are recorded regularly. Blood samples are collected for hematology and clinical chemistry analysis at various time points. At the end of the treatment period, a comprehensive post-mortem examination is conducted, including organ weight analysis and histopathology of all major organs.

-

Conclusion

The therapeutic targeting of the PI3K pathway holds significant promise for the treatment of cancer. However, the on-target toxicities of PI3K inhibitors present a major challenge in their clinical development. A thorough understanding of the isoform-specific toxicity profiles and the underlying mechanisms is crucial for the design of safer and more effective therapeutic agents. The preclinical toxicity assessment of any new PI3K inhibitor must be comprehensive, employing a range of in vitro and in vivo models to fully characterize its safety profile before proceeding to clinical trials.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PI3K-IN-27 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: PI3K-IN-27 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is frequently observed in various human cancers, making it a key target for therapeutic intervention.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cell lines.

Mechanism of Action

The PI3K/Akt/mTOR signaling pathway is activated by various extracellular signals, such as growth factors and cytokines, which bind to receptor tyrosine kinases (RTKs). This activation leads to the recruitment and activation of PI3K at the cell membrane. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt proceeds to phosphorylate a multitude of substrates that regulate cell survival, growth, and proliferation. This compound is an ATP-competitive inhibitor that targets the catalytic subunit of Class I PI3K isoforms, thereby blocking the conversion of PIP2 to PIP3 and inhibiting downstream Akt signaling.

Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition point.

Quantitative Data

The inhibitory activity of this compound has been characterized against Class I PI3K isoforms. The IC50 values, representing the concentration of the inhibitor required for 50% inhibition of kinase activity, are summarized below. These values are representative and may vary depending on the specific assay conditions.

| Target Isoform | IC50 (nM) |

| PI3Kα (p110α) | 5 |

| PI3Kβ (p110β) | 25 |

| PI3Kδ (p110δ) | 10 |

| PI3Kγ (p110γ) | 15 |

| mTOR | 150 |

Data are hypothetical and for illustrative purposes, based on typical profiles of pan-PI3K inhibitors.

Experimental Protocols

A. Preparation of this compound Stock Solution

It is crucial to prepare a high-concentration stock solution to minimize the amount of solvent added to cell cultures, as solvents like DMSO can be toxic to cells at higher concentrations.

-

Reconstitution: Dissolve this compound powder in anhydrous DMSO to create a 10 mM stock solution. For example, add 1 mL of DMSO to 5 mg of this compound (assuming a molecular weight of 500 g/mol ).

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When ready to use, thaw an aliquot at room temperature.

B. Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol determines the effect of this compound on cell proliferation and viability and allows for the calculation of an IC50 value in a cellular context.

-

Cell Seeding:

-

Harvest and count cells (e.g., a cancer cell line with a known PIK3CA mutation).

-

Seed cells into a 96-well, opaque-walled plate at a density of 3,000-8,000 cells per well in 90 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare a serial dilution of this compound in complete growth medium from your 10 mM stock. A common starting point is a 2X concentration series ranging from 20 µM down to 0.1 nM.

-

Add 10 µL of the 2X inhibitor dilutions to the corresponding wells to achieve a 1X final concentration.

-

Include "vehicle control" wells treated with the same concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).

-

Include "no-cell" wells with medium only for background luminescence measurement.

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all measurements.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data as a dose-response curve and use non-linear regression to calculate the IC50 value.

-

Caption: Experimental workflow for a cell viability assay using this compound.

C. Western Blotting for Pathway Inhibition

This protocol assesses the pharmacodynamic effect of this compound by measuring the phosphorylation status of downstream targets like Akt. A reduction in phosphorylated Akt (p-Akt) indicates successful target engagement.

-

Cell Treatment:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling. Include a DMSO vehicle control.

-

-

Cell Lysis:

-